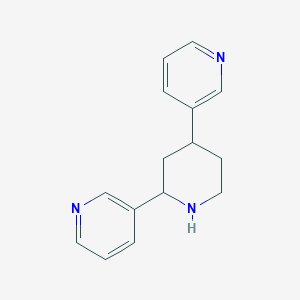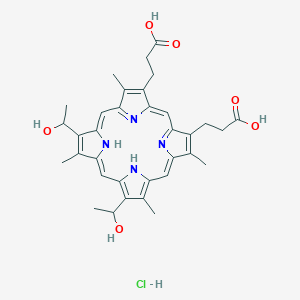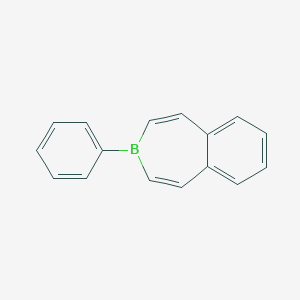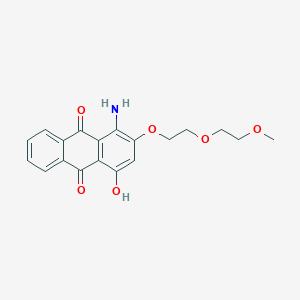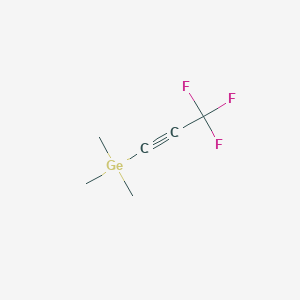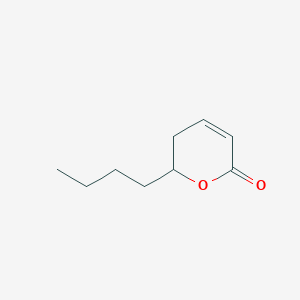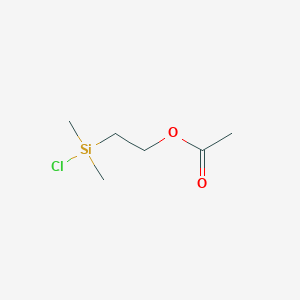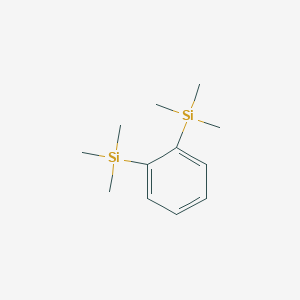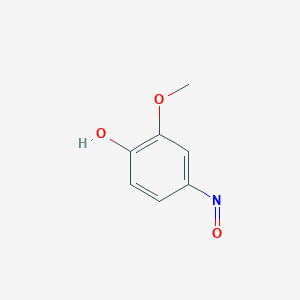
6-methyl-2H-1,2,4-triazine-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2H-1,2,4-triazine-5-thione, also known as metribuzin, is a herbicide that is widely used in agriculture to control weeds in crops like soybeans, potatoes, and sugarcane. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Mécanisme D'action
Metribuzin works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which ultimately causes cell death. The herbicide is effective against a wide range of weeds, including annual grasses and broadleaf weeds, making it a valuable tool for farmers.
Biochemical and Physiological Effects
While 6-methyl-2H-1,2,4-triazine-5-thione is highly effective as a herbicide, it can also have negative effects on non-target organisms. Studies have shown that exposure to 6-methyl-2H-1,2,4-triazine-5-thione can lead to oxidative stress and damage to DNA in animals like fish and mammals. It can also have negative effects on soil microorganisms, which can impact soil health and crop productivity.
Avantages Et Limitations Des Expériences En Laboratoire
Metribuzin is a useful tool for researchers studying plant physiology and biochemistry, as it allows for the selective inhibition of photosynthesis. However, its use in laboratory experiments is limited by its potential toxicity to non-target organisms and the need for careful handling to avoid contamination. Researchers must also be aware of the potential for 6-methyl-2H-1,2,4-triazine-5-thione to interact with other chemicals or compounds in their experiments.
Orientations Futures
There are several areas of research where 6-methyl-2H-1,2,4-triazine-5-thione could be further explored. One potential direction is the development of new herbicides based on the structure of 6-methyl-2H-1,2,4-triazine-5-thione, with improved selectivity and reduced environmental impact. Additionally, further research is needed to understand the mechanisms of 6-methyl-2H-1,2,4-triazine-5-thione toxicity in non-target organisms and to develop strategies for minimizing its impact on the environment. Finally, research into the potential pharmaceutical applications of 6-methyl-2H-1,2,4-triazine-5-thione and related compounds could lead to the development of new drugs for a range of diseases.
Méthodes De Synthèse
Metribuzin can be synthesized through a series of chemical reactions, starting with the reaction of 2-amino-4-methylsulfonylbenzoic acid with thionyl chloride to form 2-chloro-4-methylsulfonylbenzoic acid. This compound is then reacted with hydrazine hydrate to form 6-methyl-2H-1,2,4-triazine-5-thione. The synthesis process is relatively simple and can be carried out on a large scale, making 6-methyl-2H-1,2,4-triazine-5-thione an affordable herbicide for farmers.
Applications De Recherche Scientifique
Metribuzin has been extensively studied for its herbicidal properties, but it also has potential applications in other areas of research. For example, it has been shown to have antimicrobial activity against certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, research has shown that 6-methyl-2H-1,2,4-triazine-5-thione can be used to synthesize other compounds with potential pharmaceutical applications.
Propriétés
Numéro CAS |
15969-18-3 |
|---|---|
Nom du produit |
6-methyl-2H-1,2,4-triazine-5-thione |
Formule moléculaire |
C4H5N3S |
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
6-methyl-2H-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C4H5N3S/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) |
Clé InChI |
WZZUAQNAZPEEII-UHFFFAOYSA-N |
SMILES |
CC1=NNC=NC1=S |
SMILES canonique |
CC1=NNC=NC1=S |
Synonymes |
1,2,4-Triazine-5(2H)-thione,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




